7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile
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Overview
Description
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the spirocyclic family of compounds that have a unique structure, which makes them interesting for medicinal chemistry.
Mechanism of Action
The exact mechanism of action of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. It is also believed to act on the opioid system, which is involved in the regulation of pain and addiction.
Biochemical and Physiological Effects:
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to a reduction in anxiety and seizure activity. It has also been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of addiction.
Advantages and Limitations for Lab Experiments
One advantage of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile is that it has been shown to have a relatively low toxicity profile. This makes it a potentially useful compound for further research into its therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for research into 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile. One area of interest is its potential use in the treatment of anxiety and depression. Another area of interest is its potential use in the treatment of neuropathic pain. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of more effective therapeutic compounds. Finally, more research is needed to fully understand its potential for the treatment of drug addiction.
Synthesis Methods
The synthesis of 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of benzylamine with 1,4-dioxaspiro[4.5]decane-6-carbonitrile in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product.
Scientific Research Applications
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile has been studied for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain, as well as in the treatment of drug addiction.
properties
IUPAC Name |
9-benzyl-1,4-dioxa-9-azaspiro[4.5]decane-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-14-6-7-15(18-8-9-19-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,14H,6-9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRMGPHDKVTGIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1C#N)CC3=CC=CC=C3)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565141 |
Source
|
Record name | 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
CAS RN |
132462-23-8 |
Source
|
Record name | 7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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